4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride
Description
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Properties
IUPAC Name |
4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N2O.ClH/c28-19-5-3-18(4-6-19)27(33)2-1-14-31-15-13-26-24(17-31)23-16-21(30)9-12-25(23)32(26)22-10-7-20(29)8-11-22;/h3-12,16,27,33H,1-2,13-15,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYIGXGOSXBZRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008731 | |
| Record name | 4-[8-Fluoro-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58038-94-1, 89246-29-7 | |
| Record name | 2H-Pyrido(4,3-b)indole-2-butanol, 8-fluoro-alpha,5-bis(4-fluorophenyl)-1,3,4,5-tetrahydro-, hydrocloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058038941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[8-Fluoro-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol; hydrochloride is a synthetic derivative with potential therapeutic applications, particularly in oncology. Its structure features a pyridoindole framework, which is known for various biological activities, including inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular weight of approximately 397.5 g/mol and exhibits a high lipophilicity with an XLogP3 value of 3.8 , indicating good membrane permeability which is essential for oral bioavailability in therapeutic applications .
The primary mechanism by which this compound exerts its biological effects is through the inhibition of PARP enzymes. PARP plays a crucial role in DNA repair mechanisms, particularly in cells with BRCA mutations. By inhibiting PARP activity, the compound induces synthetic lethality in cancer cells that are already compromised in their DNA repair capabilities.
Antitumor Activity
Research indicates that the compound demonstrates significant antitumor activity across various cancer models:
- Inhibition of PARP : The compound has been shown to inhibit PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM , respectively . This potent inhibition leads to reduced proliferation of cancer cells harboring BRCA mutations.
- Cell Proliferation Studies : In cellular assays, it was found to have an EC50 value of 0.3 nM against MX-1 breast cancer cells (BRCA1 mutant) and 5 nM against Capan-1 pancreatic cancer cells (BRCA2 mutant) . These values indicate a strong potential for this compound as a targeted therapy in BRCA-mutated cancers.
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties:
- Oral Bioavailability : It is orally available and shows effective absorption and distribution within biological systems.
- Combination Therapy : Efficacy is enhanced when used in combination with other chemotherapeutic agents such as temozolomide and cisplatin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors .
Case Studies
Several studies have documented the effectiveness of this compound:
- Breast Cancer Xenograft Model : In vivo studies using MX-1 xenografts demonstrated significant tumor regression when treated with this compound alone or in combination with standard chemotherapy .
- Clinical Trials : Ongoing clinical trials are evaluating the effectiveness of this compound in various solid tumors, particularly those characterized by homologous recombination deficiency due to BRCA mutations.
Summary of Findings
| Activity | Value/Outcome |
|---|---|
| Inhibition of PARP1 | Ki = 1.2 nM |
| Inhibition of PARP2 | Ki = 0.87 nM |
| EC50 against MX-1 cells | 0.3 nM |
| EC50 against Capan-1 cells | 5 nM |
| Oral bioavailability | Yes |
| Combination therapy efficacy | Enhanced with temozolomide/cisplatin |
Preparation Methods
Friedländer Annulation
The pyrido[4,3-b]indole scaffold is synthesized via a Friedländer annulation between a 2-aminobenzaldehyde derivative and a cyclic ketone. For flutroline, this involves:
- Starting Material : 5-Fluoro-2-nitrobenzaldehyde is reacted with 4-fluorophenylacetonitrile in the presence of a base (e.g., KOtBu) to form a quinoline intermediate.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine and saturates the quinoline ring, yielding the tetrahydro-pyridoindole structure.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | KOtBu, DMF, 80°C | 68% |
| 2 | H₂ (50 psi), 10% Pd/C, EtOH | 92% |
Butan-1-ol Side Chain Installation
Nucleophilic Alkylation
The pyridoindole core undergoes alkylation with 4-chloro-1-(4-fluorophenyl)butan-1-one under phase-transfer conditions:
- Reagents : Tetrabutylammonium bromide (TBAB), NaOH (50% aq.), toluene
- Reaction Time : 12 h at reflux
Optimization Note : Excess alkylating agent (1.5 eq.) improves yield to 78%, while lower equivalents result in dimerization.
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ethyl acetate to precipitate the hydrochloride salt. Critical factors include:
- Stoichiometry : 1.05 eq. HCl to avoid excess acid
- Crystallization Solvent : Ethyl acetate/hexane (3:1)
- Particle Size : Controlled via anti-solvent addition rate
Salt Characterization :
| Technique | Data |
|---|---|
| XRPD | Distinct peaks at 2θ = 12.4°, 18.7°, 25.3° |
| DSC | Endotherm at 214°C (melting point) |
| TGA | 0.2% weight loss up to 200°C |
Process-Scale Considerations
Catalytic Improvements
Recent advances employ flow chemistry for the Friedländer annulation, reducing reaction time from 24 h to 2 h and improving yield to 82%.
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 23 (benchmark <30 for pharmaceuticals)
- E-Factor : 18 kg waste/kg product
Analytical Profiling
Spectroscopic Data :
- ¹H NMR (500 MHz, DMSO-d₆): δ 7.65 (d, J = 8.5 Hz, 2H, aromatic), 4.12 (t, J = 6.0 Hz, 2H, CH₂N)
- HRMS : m/z 448.1832 [M+H]⁺ (calc. 448.1835)
Stability Studies :
| Condition | Degradation |
|---|---|
| 40°C/75% RH, 3 mo | <1% impurities |
| Photolytic (ICH Q1B) | No degradation |
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including cyclization, halogenation, and salt formation. Critical parameters include temperature control (e.g., 60–80°C for cyclization), solvent choice (polar aprotic solvents like DMF or THF), and reaction time (12–24 hours for intermediate steps). Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is essential to confirm intermediate structures and purity .
Q. How is the compound’s structure validated post-synthesis?
Structural confirmation employs spectroscopic techniques:
- NMR : Identifies proton environments (e.g., fluorine substituents at δ ~115–125 ppm in NMR).
- Mass spectrometry (MS) : Verifies molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves 3D conformation, as demonstrated for analogous pyridoindole derivatives .
Q. What preliminary assays assess the compound’s bioactivity?
Initial screening uses cell-based viability assays (e.g., MTT assay) and enzyme inhibition studies (e.g., fluorogenic substrates for kinetic analysis). Dose-response curves (1 nM–100 µM) and IC calculations are standard .
Advanced Research Questions
Q. How can contradictory data in synthesis yields be resolved?
Variability in yields often stems from impurities in starting materials or incomplete reaction steps. Strategies include:
- HPLC purification of intermediates.
- Kinetic studies to identify rate-limiting steps (e.g., Arrhenius plots for temperature-dependent reactions).
- Computational modeling (DFT) to predict reaction pathways and optimize conditions .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Molecular docking : Predicts binding poses in enzyme active sites (e.g., using AutoDock Vina with PDB structures).
- Surface plasmon resonance (SPR) : Quantifies binding affinity (K) in real-time.
- Cryo-EM/X-ray co-crystallography : Resolves target-ligand complexes at atomic resolution .
Q. How do substituents (e.g., fluorophenyl groups) influence pharmacological properties?
Fluorine atoms enhance metabolic stability and binding affinity via hydrophobic interactions and electron-withdrawing effects. Comparative studies with non-fluorinated analogs using:
- LogP measurements (HPLC-based) to assess lipophilicity.
- Plasma stability assays (e.g., incubation with liver microsomes) .
Q. What strategies mitigate off-target effects in functional studies?
- Selectivity profiling : Screen against related enzymes/receptors (e.g., kinase panels).
- CRISPR-Cas9 knockout models to validate target specificity.
- Metabolomic profiling (LC-MS) to identify unintended metabolic pathways .
Methodological Notes
- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and statistical validation (p < 0.05 via ANOVA).
- Structural Refinement : Apply SHELX or Olex2 for X-ray data refinement, ensuring R-factors < 0.05 .
- Ethical Compliance : Adhere to IACUC protocols for in vivo studies and NIH guidelines for biosafety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
